2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2585.HCL involves several steps. One of the key steps includes the reaction of 2-bromo-4,5-diethoxybenzaldehyde dimethylacetal with 2-chloropyridine-4-carbaldehyde using butyllithium in tetrahydrofuran to form a diarylcarbinol intermediate. This intermediate is then cyclized with dimethyl fumarate in the presence of acetic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for T-2585.HCL are not widely documented. the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
T-2585.HCL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of T-2585.HCL include butyllithium, acetic acid, and dimethyl fumarate. The reactions are typically carried out under controlled conditions, such as reflux or specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of T-2585.HCL depend on the specific reaction conditions and reagents used. For example, cyclization reactions can lead to the formation of various cyclic compounds.
Scientific Research Applications
T-2585.HCL has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: As a selective phosphodiesterase-4 inhibitor, it shows promise as an antiasthmatic agent.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of T-2585.HCL involves its role as a selective phosphodiesterase-4 inhibitor. By inhibiting this enzyme, T-2585.HCL can modulate various cellular processes, including the regulation of cyclic adenosine monophosphate (cAMP) levels. This modulation can lead to anti-inflammatory and bronchodilatory effects, making it a potential therapeutic agent for asthma .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to T-2585.HCL include other phosphodiesterase-4 inhibitors, such as roflumilast and cilomilast. These compounds share similar mechanisms of action but may differ in their chemical structures and specific applications .
Uniqueness
T-2585.HCL is unique due to its specific chemical structure, which allows for selective inhibition of phosphodiesterase-4. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other inhibitors .
Properties
Molecular Formula |
C34H31ClN4O5 |
---|---|
Molecular Weight |
611.1 g/mol |
IUPAC Name |
2-[4-[6,7-diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C34H30N4O5.ClH/c1-3-42-29-15-23-14-24(19-39)28(20-40)32(27(23)17-30(29)43-4-2)21-11-13-36-31(16-21)38-34(41)26-10-6-5-9-25(26)33(37-38)22-8-7-12-35-18-22;/h5-18,39-40H,3-4,19-20H2,1-2H3;1H |
InChI Key |
FGOKXANRQGVLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(C(=C2C=C1OCC)C3=CC(=NC=C3)N4C(=O)C5=CC=CC=C5C(=N4)C6=CN=CC=C6)CO)CO.Cl |
Origin of Product |
United States |
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